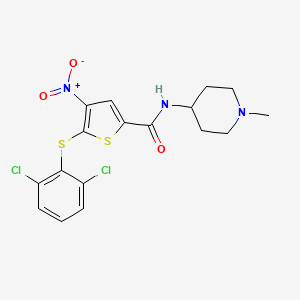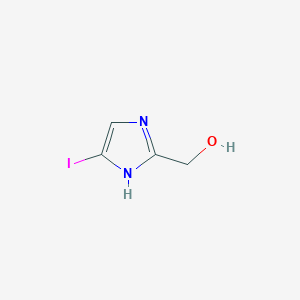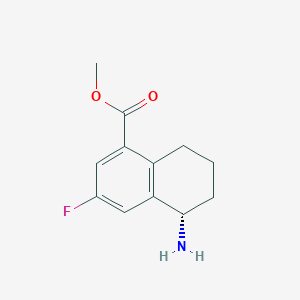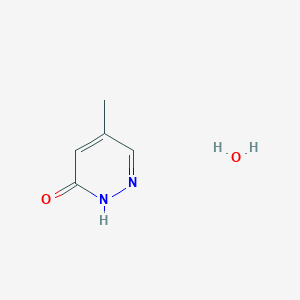
5-Methylpyridazin-3(2H)-one hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyridazin-3(2H)-one hydrate is a heterocyclic organic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl group at the 5-position. It is known for its diverse pharmacological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazin-3(2H)-one hydrate typically involves the reaction of 5-methylpyridazine with appropriate reagents. One common method is the Grignard reaction, where the Grignard reagent is treated with an electrophile such as a halogen or sulfur compound to form the desired product . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in the presence of ethanol, which provides the desired products with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylpyridazin-3(2H)-one hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Methylpyridazin-3(2H)-one hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: It has been investigated for its cardiotonic, hypotensive, and platelet aggregation inhibition activities. These properties make it a potential candidate for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methylpyridazin-3(2H)-one hydrate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-III in heart muscles and blood vessels, leading to positive inotropic and hypotensive effects . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological activities.
Comparación Con Compuestos Similares
5-Methylpyridazin-3(2H)-one hydrate can be compared with other similar compounds, such as:
Pyridazine: An aromatic heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyrimidine: Another diazine ring isomer with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine ring isomer with nitrogen atoms at positions 1 and 4.
Compared to these compounds, this compound is unique due to the presence of a methyl group at the 5-position and its specific pharmacological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-methyl-1H-pyridazin-6-one;hydrate |
InChI |
InChI=1S/C5H6N2O.H2O/c1-4-2-5(8)7-6-3-4;/h2-3H,1H3,(H,7,8);1H2 |
Clave InChI |
NQQNUSJATDGLJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NN=C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
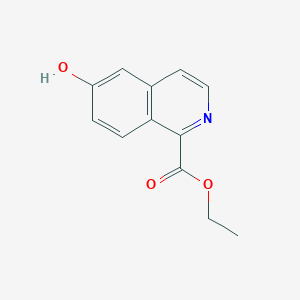

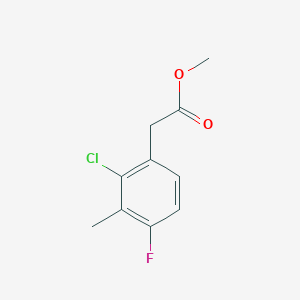
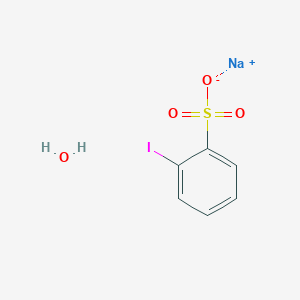
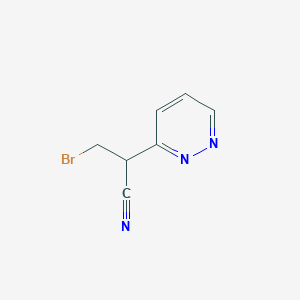
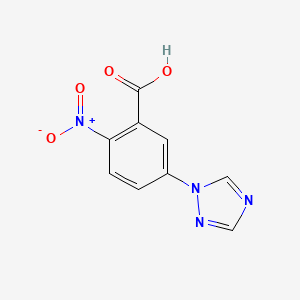

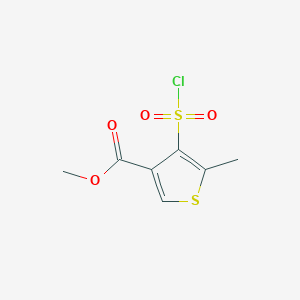
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
